(2R,3S)-1,1,2,3-Tetramethylcyclopropane
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Overview
Description
(2R,3S)-1,1,2,3-Tetramethylcyclopropane is a chiral cyclopropane derivative characterized by its four methyl groups attached to the cyclopropane ring. This compound is notable for its unique stereochemistry, which plays a significant role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,1,2,3-Tetramethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1,1,2,3-Tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the cyclopropane ring, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated hydrocarbons.
Substitution: Dihalogenated cyclopropane derivatives.
Scientific Research Applications
(2R,3S)-1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1,1,2,3-Tetramethylcyclopropane involves its interaction with molecular targets through its chiral centers. The stereochemistry of the compound allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutane: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-Butan-1,2,3,4-tetrol: A sugar alcohol with multiple hydroxyl groups.
Uniqueness
(2R,3S)-1,1,2,3-Tetramethylcyclopropane is unique due to its cyclopropane ring structure combined with four methyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical syntheses and applications where specific stereochemical configurations are required.
Properties
CAS No. |
83860-20-2 |
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Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(2S,3R)-1,1,2,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3/t5-,6+ |
InChI Key |
ZASOSNWAQIGWQT-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C)C)C |
Canonical SMILES |
CC1C(C1(C)C)C |
Origin of Product |
United States |
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